![molecular formula C16H14FN3OS B2727672 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 340817-80-3](/img/structure/B2727672.png)

3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

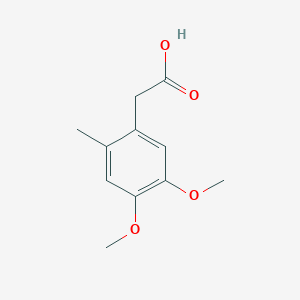

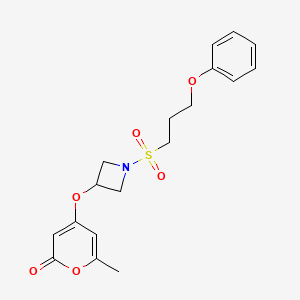

3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (FDP) is an organic compound belonging to the heterocyclic class of compounds. It is a highly versatile compound, with numerous applications in the field of biochemistry and physiology. FDP has been extensively studied in recent years, due to its potential as a therapeutic agent, as well as its ability to serve as a building block for the synthesis of other compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Synthesis of Pyridothienopyrimidines and Related Compounds : The compound has been used in synthesizing various novel pyridothienopyrimidines, pyridothienopyrimidothiazines, pyridothienopyrimidobenzthiazoles, and triazolopyridothienopyrimidines, showcasing its versatility in chemical synthesis (Bakhite, Radwan, & El-Dean, 2000).

Synthesis of Antiproliferative Compounds : It serves as a starting material in the synthesis of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which are known for their antiproliferative properties against phospholipase C enzyme, important in cancer research (van Rensburg et al., 2017).

Creation of Heterocyclic Systems : It's instrumental in the creation of new heterocyclic systems, such as 2-[(Substituted-pyrazolin-1-yl)carbonyl]-thieno[2,3-b]pyridine derivatives, demonstrating its role in the development of complex organic compounds (Ho, 1999).

Applications in Drug Synthesis and Biological Activity

Synthesis of Anti-Alzheimer and Anti-COX-2 Agents : Its derivatives have been explored for their potential as anti-Alzheimer and anti-COX-2 agents, indicating its significance in medicinal chemistry (Attaby et al., 2009).

Synthesis of Antimicrobial Compounds : The compound has been used to synthesize new pyridothienopyrimidines and related compounds with demonstrated antimicrobial activities, contributing to the search for new antibiotics (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Role in Cancer Research : Its derivatives have been studied for their potential in inhibiting tubulin polymerization, a process significant in cancer cell growth, highlighting its application in cancer research (Jayarajan et al., 2019).

Novel Applications in Other Fields

- Dyeing and Textile Industry : Derivatives of the compound have been synthesized for use in dyeing polyester fibers, with these compounds exhibiting antioxidant, antitumor, and antimicrobial activities. This indicates its potential application in the development of sterile or biologically active fabrics (Khalifa et al., 2015).

Propriétés

IUPAC Name |

3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-5-3-10(17)4-6-11/h3-7H,18H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRBXLITKWGPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327048 |

Source

|

| Record name | 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665685 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

340817-80-3 |

Source

|

| Record name | 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)

![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)

![Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2727600.png)

![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2727604.png)

![Methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2727605.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)